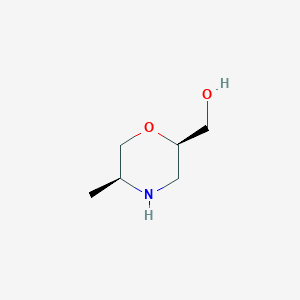
((2R,5S)-5-Methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,5S)-5-Methylmorpholin-2-yl)methanol: is a chiral compound with a morpholine ring substituted with a methyl group at the 5th position and a hydroxymethyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from (S)-proline: One method involves the reaction of (S)-proline with pivalaldehyde and trifluoroacetic acid in pentane, followed by further reactions with diisopropylamine, butyllithium, and iodomethane to yield the desired product.
Industrial Production Methods: Industrial production methods for ((2R,5S)-5-Methylmorpholin-2-yl)methanol typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated compounds and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ((2R,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl](phenyl)methanol : Similar in structure but with different substituents.
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate : Contains a piperazine ring instead of a morpholine ring.
Uniqueness:
- Structural Features: The presence of both a morpholine ring and a hydroxymethyl group makes ((2R,5S)-5-Methylmorpholin-2-yl)methanol unique.
- Chirality: The specific (2R,5S) configuration contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2R,5S)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
LXFMWDJIAVDCQU-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CO[C@H](CN1)CO |
Kanonische SMILES |
CC1COC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
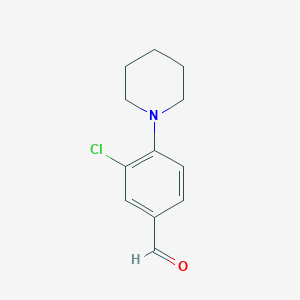
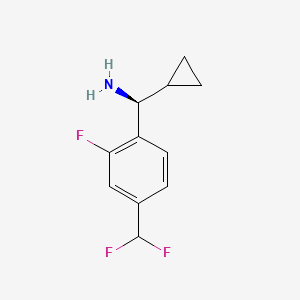

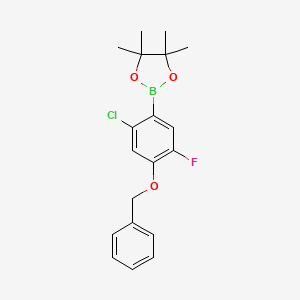
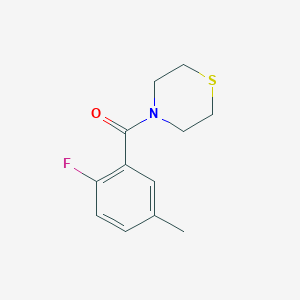
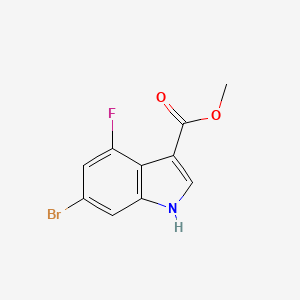

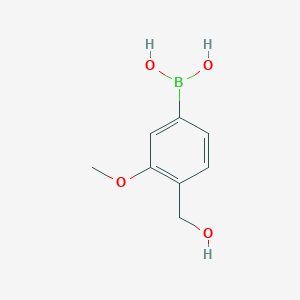
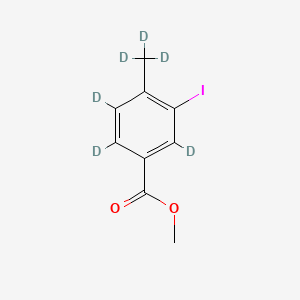
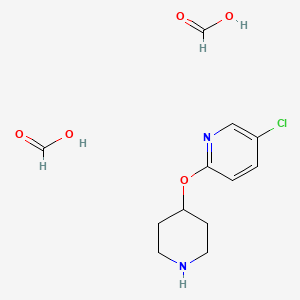


![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
